Solvent-Free Microwave Reactivity: A Comparative Assessment
In solvent-free Wittig olefinations under microwave irradiation, ethyl 2-(triphenylphosphoranylidene)propionate exhibits distinct reactivity compared to non-alkylated analogs. While (carbethoxymethylene)triphenylphosphorane (CAS 1099-45-2) decomposes under microwave conditions at 500 W, the propionate derivative remains stable and reactive, enabling the reaction to proceed [1].
| Evidence Dimension | Stability under microwave irradiation (500 W, 2450 MHz) in solvent-free conditions |
|---|---|
| Target Compound Data | Stable; reaction proceeds |
| Comparator Or Baseline | (Carbethoxymethylene)triphenylphosphorane (CAS 1099-45-2) - Decomposes |
| Quantified Difference | Qualitative difference: stable vs. decomposition |
| Conditions | Neat mixtures of ketones and ylides, microwave irradiation at 500 W, 2450 MHz |
Why This Matters
This stability enables the use of energy-efficient, solvent-free microwave protocols for the target compound, while the non-alkylated analog is unsuitable, impacting process sustainability and cost.
- [1] Thiemann, T.; Watanabe, M.; Tanaka, Y.; Mataka, S. Solvent-free Wittig olefination with stabilized phosphoranes—scope and limitations. New J. Chem. 2004, 28, 578-584. View Source
